Cas no 109881-52-9 (Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI))

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) structure
109881-52-9 structure
商品名:Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI)
CAS番号:109881-52-9
MF:C16H16O5
メガワット:288.29524
CID:137621
PubChem ID:12675147

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) 化学的及び物理的性質

名前と識別子

    • Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI)
    • 2,3,7,8-Tetramethoxydibenzofuran
    • Dibenzofuran,2,3,7,8-tetramethoxy-,radical ion(1+)(9ci)
    • 2,3,7,8-Tetramethoxydibenzo[b,d]furan, AldrichCPR
    • FT-0642684
    • SCHEMBL13519125
    • 2,3,7,8-Tetramethoxydibenzo[b,d]furan radical ion(1+)
    • DTXSID00506496
    • 76303-42-9
    • 4,5,11,12-tetramethoxy-8-oxatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
    • 109881-52-9
    • 2,3,7,8-Tetramethoxydibenzo[b,d]furan
    • AKOS015852214
    • インチ: InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3
    • InChIKey: IGGYWIWIIDEXTQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(OC)C=C2C3=CC(OC)=C(OC)C=C3OC2=C1

計算された属性

  • せいみつぶんしりょう: 288.10000
  • どういたいしつりょう: 288.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

  • 密度みつど: 1.219
  • ふってん: 411.9 ºC at 760 mmHg
  • フラッシュポイント: 218.2 ºC
  • 屈折率: 1.6
  • PSA: 50.06000
  • LogP: 3.62040

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM382331-5g
4,5,11,12-tetramethoxy-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene
109881-52-9 95%+
5g
$487 2023-11-25

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) 関連文献

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI)に関する追加情報

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI): A Comprehensive Overview in Modern Chemical Biology

Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) is a highly intriguing compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This radical ion form of Dibenzofuran,2,3,7,8-tetramethoxy- exhibits distinct characteristics that make it a valuable candidate for various applications in pharmaceutical research and material science. The presence of multiple methoxy groups and the radical cation state contribute to its reactivity and potential biological activity, making it a subject of extensive study in recent years.

The Dibenzofuran scaffold is a well-known heterocyclic compound that has been extensively explored for its pharmacological properties. Derivatives of dibenzofuran have shown promise in the development of drugs targeting neurological disorders, cancer, and inflammation. The 2,3,7,8-tetramethoxy- substitution pattern on the dibenzofuran core enhances its solubility and bioavailability, making it more suitable for biological studies. The radical ion form (9CI) further complicates its behavior, introducing unique redox-active properties that are not present in the neutral molecule.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI), opening up new avenues for research. The synthesis typically involves oxidative processes that generate the radical cation state while preserving the methoxy substituents. This compound has been studied for its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities.

In the realm of chemical biology, Dibenzofuran,2,3,7,8-tetramethoxy-, radical ion(1+) (9CI) has been investigated for its interaction with biological targets. Its radical cation state allows it to participate in redox reactions that are crucial for many biological processes. Studies have shown that this compound can modulate enzyme activity and cellular signaling pathways, making it a promising candidate for therapeutic applications. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions suggests potential uses in antioxidant research.

The structural features of Dibenzofuran, particularly the methoxy groups at specific positions (2', 3', 7', and 8'), contribute to its unique electronic properties. These substituents not only enhance solubility but also influence the compound's reactivity by affecting electron delocalization within the molecule. The radical ion form further accentuates these effects by introducing a unpaired electron into the system. This unpaired electron can participate in various interactions with biological molecules, including proteins and nucleic acids.

One of the most fascinating aspects of Dibenzofuran, 2',3',7',8'-tetramethoxy-, radical ion(1+) (9CI) is its potential as a photosensitizer. Photosensitizers are compounds that can absorb light energy and transfer it to other molecules through a process called type I or type II photoinduced reactions. In type I reactions, the photosensitizer generates a radical species (either singlet or triplet), which can then react with surrounding molecules. This property makes it useful in photodynamic therapy (PDT), a treatment modality used to target cancer cells and other pathological conditions.

Research has also explored the use of Dibenzofuran, 2',3',7',8'-tetramethoxy-, radical ion(1+) (9CI) as a building block for more complex pharmacophores. By modifying its structure or combining it with other functional groups, scientists have been able to create novel compounds with enhanced biological activity. These derivatives have shown promise in preclinical studies as potential treatments for various diseases.

The computational study of Dibenzofuran, 2',3',7',8'-tetramethoxy-, radical ion(1+) (9CI) has provided valuable insights into its electronic structure and reactivity. Advanced computational methods such as density functional theory (DFT) have been employed to predict the compound's spectroscopic properties and reaction mechanisms. These studies have helped researchers design experiments more efficiently and understand the underlying principles governing its behavior.

The future prospects of Dibenzofuran, 2',3',7',8'-tetramethoxy-, radical ion(1+) (9CI) are vast and exciting. As synthetic methodologies continue to improve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in drug discovery and development. Its unique combination of structural features and redox-active properties makes it a versatile tool for researchers exploring new frontiers in chemical biology.

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